3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl} benzamide (Ponatinib): This compound is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. It exhibits activity against the T315I gatekeeper mutant, a mutation associated with resistance to other kinase inhibitors [ [] ].
1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634): This compound is a potent and orally bioavailable CCR5 antagonist that acts as an HIV-1 entry inhibitor [ [] ].
The presence of a trifluoromethyl group and a phenylpiperazine moiety suggests that "2-ethoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol" could possess interesting pharmacological properties. Trifluoromethyl groups are known to enhance lipophilicity, metabolic stability, and binding affinity to target proteins [ [] ]. Phenylpiperazine derivatives often exhibit affinity for various receptors and enzymes, making them attractive scaffolds for drug discovery [ [] ].
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 18766-66-0